
Agomelatine Impurity D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agomelatine Impurity D is an analogue of Agomelatine . It has a molecular formula of C17H19NO3 and a molecular weight of 285.35 .
Synthesis Analysis
The synthesis of Agomelatine involves a one-pot catalytic hydrogenation and acetylation with NiO . The NiO nanoparticles displayed superior catalytic activity in the synthesis of agomelatine in the one-pot reaction .Molecular Structure Analysis
The molecular structure of Agomelatine Impurity D is represented by the formula C17H19NO3 . Further structural analysis would require more specific data or tools.Chemical Reactions Analysis
Agomelatine is a potent agonist at melatonin receptors and an antagonist at serotonin-2C (5-HT2C) receptors . It increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin .Physical And Chemical Properties Analysis
Agomelatine Impurity D is a solid powder . It has a boiling point of 469.2±28.0 °C at 760 mmHg and a density of 1.151±0.06 g/cm3 .Aplicaciones Científicas De Investigación
1. Understanding the Melatonergic Modulation
Agomelatine is recognized for its effectiveness in antidepressant therapy through melatonergic modulation, acting as an MT1/MT2 agonist and 5-HT2C antagonist. Its influence on melatonergic transmission provides insights into its clinical applications, potentially extending beyond depression treatment to other therapeutic targets (Fornaro et al., 2010).
2. Pharmacological Insights and Clinical Implications
Understanding agomelatine's pharmacodynamic and pharmacokinetic properties has led to a comprehensive assessment of its benefits and risks in treating major depression. This depth of analysis contributes to a nuanced understanding of its role in therapeutic strategies and highlights its unique pharmacology as compared to other antidepressant drugs (Howland, 2011).
3. Analyzing Comparative Efficacy and Safety
Comparative studies and systematic reviews focusing on the efficacy and safety of agomelatine in relation to other antidepressants provide valuable insights into its relative advantages and limitations. These analyses facilitate informed decision-making in clinical practice, considering both the unique benefits and the potential disadvantages of agomelatine (Zupancic & Guilleminault, 2006).
4. Exploring Potential Applications in Neurodegenerative Diseases
Research indicates that agomelatine may play a significant role in treating memory disorders in neurodegenerative diseases. Its unique pharmacological properties, including its pro-chronobiological activity, present possibilities for its application beyond depression and anxiety treatment, especially in addressing cognitive and memory impairments associated with neurodegenerative conditions (Su et al., 2022).
Safety And Hazards
Propiedades
Número CAS |
63247-13-6 |
|---|---|
Nombre del producto |
Agomelatine Impurity D |
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.35 |
Apariencia |
Solid Powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
7-methoxy-α-naphthol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



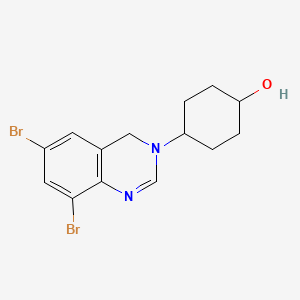
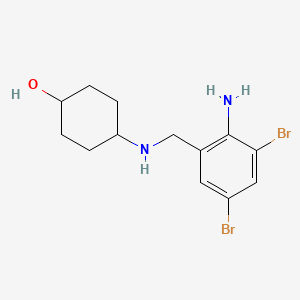
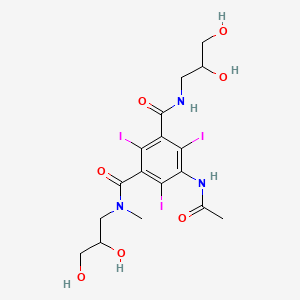
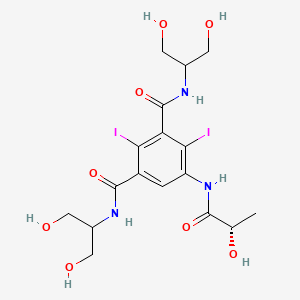
![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)
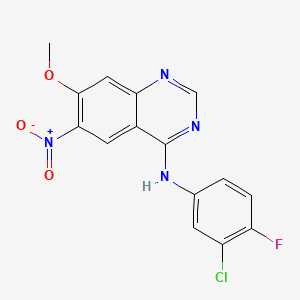
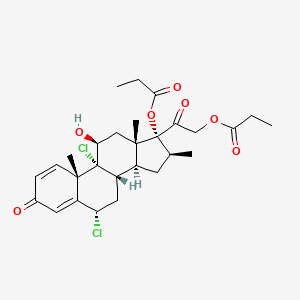
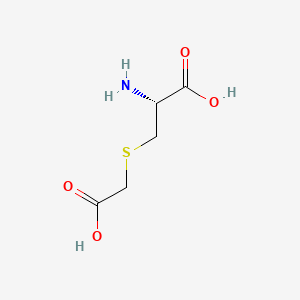
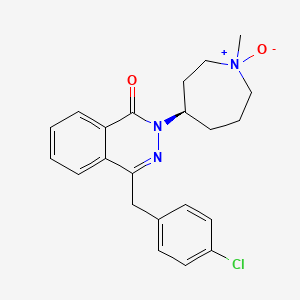
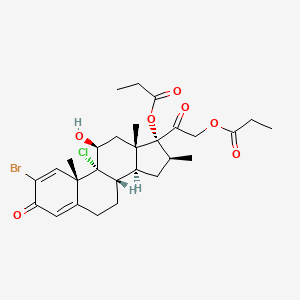
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)